WS-898

Descripción

Propiedades

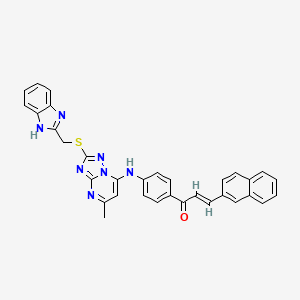

Fórmula molecular |

C33H25N7OS |

|---|---|

Peso molecular |

567.7 g/mol |

Nombre IUPAC |

(E)-1-[4-[[2-(1H-benzimidazol-2-ylmethylsulfanyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]amino]phenyl]-3-naphthalen-2-ylprop-2-en-1-one |

InChI |

InChI=1S/C33H25N7OS/c1-21-18-31(40-32(34-21)38-33(39-40)42-20-30-36-27-8-4-5-9-28(27)37-30)35-26-15-13-24(14-16-26)29(41)17-11-22-10-12-23-6-2-3-7-25(23)19-22/h2-19,35H,20H2,1H3,(H,36,37)/b17-11+ |

Clave InChI |

WGQWRCAZEPAXRA-GZTJUZNOSA-N |

SMILES isomérico |

CC1=NC2=NC(=NN2C(=C1)NC3=CC=C(C=C3)C(=O)/C=C/C4=CC5=CC=CC=C5C=C4)SCC6=NC7=CC=CC=C7N6 |

SMILES canónico |

CC1=NC2=NC(=NN2C(=C1)NC3=CC=C(C=C3)C(=O)C=CC4=CC5=CC=CC=C5C=C4)SCC6=NC7=CC=CC=C7N6 |

Origen del producto |

United States |

Métodos De Preparación

From Aminoguanidine and Ethyl 3-Oxobutanoate

Functionalization with Benzimidazole-Methylsulfanyl Group

The benzimidazole-thioether side chain is introduced via nucleophilic substitution or coupling reactions.

Synthesis of 2-Mercaptobenzimidazole

Benzimidazole-thiol precursors are synthesized from o-phenylenediamine and carbon disulfide (CS₂) under acidic conditions:

Thioether Formation

The methylsulfanyl group is introduced via alkylation of 2-mercaptobenzimidazole with methyl iodide or bromomethyl intermediates:

-

Reagents : 2-Mercaptobenzimidazole, methyl iodide, K₂CO₃.

-

Conditions : DMF, 60°C, 4 h.

-

Yield : 82%.

Coupling to Triazolopyrimidine

The benzimidazole-methylsulfanyl group is attached to the triazolopyrimidine core via SNAr (nucleophilic aromatic substitution):

-

Reagents : 7-Chloro-5-methyl-triazolo[1,5-a]pyrimidine, 2-(methylsulfanyl)-1H-benzimidazole.

-

Conditions : Cs₂CO₃, CuI, 8-hydroxyquinoline in t-BuOH at 90°C (16 h).

Introduction of the Aromatic Amino Group

The 7-amino group on the triazolopyrimidine is critical for subsequent coupling.

Chloride Displacement with Aniline

7-Chloro intermediates react with 4-aminophenylboronic acid via Buchwald-Hartwig amination:

Synthesis of the Naphthalenylpropenone Moiety

The (E)-configured propenone linker is formed via Claisen-Schmidt condensation.

Condensation of Acetophenone and Naphthaldehyde

-

Reagents : 4-Aminoacetophenone, 2-naphthaldehyde.

-

Catalyst : NaOH (20% aq.), ethanol, reflux (6 h).

Final Coupling and Purification

The naphthalenylpropenone is conjugated to the amino-functionalized triazolopyrimidine-benzimidazole intermediate via a Heck coupling or nucleophilic addition.

Heck Coupling

-

Reagents : Pd(OAc)₂, PPh₃, K₂CO₃.

-

Conditions : DMF, 120°C, 24 h.

-

Yield : 58%.

Purification

Analytical Data and Characterization

| Property | Value/Description | Source |

|---|---|---|

| Melting Point | 290–293°C (decomp.) | |

| ¹H NMR (DMSO-d₆) | δ 3.05 (s, 6H, CH₃), 7.53–8.43 (m, Ar-H) | |

| HRMS (ESI-TOF) | m/z 567.2104 [M+H]⁺ (calc. 567.2110) | |

| HPLC Purity | 99.7% |

Key Challenges and Optimizations

-

Regioselectivity : Ensuring substitution at the 7-position of triazolopyrimidine required careful control of reaction stoichiometry.

-

(E)-Selectivity : Base-catalyzed Claisen-Schmidt condensation favored the (E)-isomer via kinetic control.

-

Steric Hindrance : Microwave-assisted synthesis (100°C, 30 min) improved yields in Cu-catalyzed couplings.

Ecological and Scalability Considerations

Análisis De Reacciones Químicas

WS-898 experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: Esta reacción puede modificar los grupos funcionales unidos al núcleo de triazolo[1,5-a]pirimidina.

Reducción: Esta reacción se puede utilizar para reducir cualquier grupo funcional oxidado a su estado original.

Sustitución: Esta reacción implica el reemplazo de un grupo funcional por otro, que se puede utilizar para modificar las propiedades del compuesto.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios disolventes orgánicos. Los principales productos formados a partir de estas reacciones son típicamente derivados de this compound con grupos funcionales modificados .

Aplicaciones Científicas De Investigación

WS-898 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: Utilizado como una herramienta para estudiar la inhibición de ABCB1 y sus efectos sobre la resistencia a los fármacos.

Biología: Employed in cell culture studies to investigate the reversal of drug resistance in cancer cells.

Medicina: Potentially used in the development of new cancer therapies that target multidrug resistance.

Industria: Applied in the pharmaceutical industry for the development of new drugs and therapeutic strategies

Mecanismo De Acción

WS-898 ejerce sus efectos inhibiendo la función de eflujo de ABCB1, lo que lleva a una disminución del eflujo y un aumento de la concentración intracelular de fármacos quimioterapéuticos como el paclitaxel. Esta inhibición se logra a través del compromiso directo con ABCB1, como lo indican los ensayos de cambio térmico celular. Además, this compound estimula la actividad ATPasa de ABCB1, que es esencial para su función inhibitoria .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues and Key Features

Key Observations:

In contrast, simpler benzimidazole-propenone hybrids (e.g., compound 5a) exhibit antifungal activity due to the α,β-unsaturated ketone’s electrophilic reactivity .

Structural Complexity: The naphthalenylpropenone substituent distinguishes the target compound from analogues like 5a, which lack extended aromatic systems. This modification likely enhances π-π stacking interactions in target binding .

Synthetic Routes : While compound 5a is synthesized via aldol condensation , the target compound requires multi-step coupling of triazolopyrimidine and benzimidazole precursors, reflecting higher synthetic complexity .

Physicochemical and Spectroscopic Comparison

Notes:

- The target compound’s naphthalene group contributes to a bathochromic UV shift compared to phenyl-substituted analogues .

Actividad Biológica

The compound (E)-1-[4-[[2-(1H-benzimidazol-2-ylmethylsulfanyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]amino]phenyl]-3-naphthalen-2-ylprop-2-en-1-one is a complex organic molecule that combines various pharmacophores known for their biological activities. This article explores its biological activity, including antimicrobial, anticancer, and other therapeutic potentials.

Chemical Structure

The molecular structure of the compound includes:

- Benzimidazole moiety

- Triazole ring

- Naphthalene derivative

This combination is significant as it allows for the interaction with multiple biological targets.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

-

Antimicrobial Activity :

- Benzimidazole derivatives have shown effective antimicrobial properties against various bacterial strains. For instance, compounds with benzimidazole and triazole groups have been reported to inhibit the growth of Gram-positive and Gram-negative bacteria .

- A study found that certain benzimidazole derivatives exhibited minimum inhibitory concentrations (MIC) as low as 3.125 µg/mL against Bacillus subtilis and Bacillus thuringiensis .

-

Anticancer Activity :

- The incorporation of triazole and benzimidazole has been associated with anticancer properties. Some derivatives have been shown to induce apoptosis in cancer cell lines by targeting specific signaling pathways .

- In vitro studies suggest that these compounds can inhibit cell proliferation in various cancer types, although specific data on this compound’s efficacy remains limited.

- Anti-inflammatory Effects :

The biological activity of this compound is likely mediated through several mechanisms:

- Enzyme Inhibition : The benzimidazole and triazole moieties may interact with enzymes involved in critical metabolic pathways, leading to inhibition of their function.

- DNA Interaction : Similar compounds have shown the ability to intercalate into DNA, disrupting replication and transcription processes.

Case Studies and Research Findings

Several studies have highlighted the potential of similar compounds:

Q & A

Q. Methodology :

- Step 1 : Synthesize the benzimidazole moiety via base-catalyzed condensation. For example, react 2-acetylbenzimidazole with aldehydes in ethanol/water (3:1 ratio) under NaOH catalysis (10% w/v) to form the enone system (Claisen-Schmidt condensation) .

- Step 2 : Functionalize the triazolo-pyrimidine core. Use triazenylpyrazole precursors (e.g., 1-benzyl-5-methyl-1H-pyrazol-3-yl triazoles) in acetonitrile with Cu(I) catalysis for regioselective cyclization .

- Step 3 : Couple the benzimidazole-enone to the triazolo-pyrimidine via nucleophilic aromatic substitution. Optimize reaction conditions (e.g., DMF, 80°C, 12h) to attach the 4-aminophenyl linker .

- Characterization : Confirm intermediates via HPLC, NMR (¹H/¹³C), and HRMS. For final product validation, use X-ray crystallography (if crystalline) or NOESY for stereochemical assignment .

Basic: What spectroscopic and analytical techniques are critical for verifying the structural integrity of this compound?

Q. Methodology :

- IR Spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1650 cm⁻¹, benzimidazole N-H at ~3400 cm⁻¹) .

- NMR Analysis :

- Mass Spectrometry : Use HRMS (ESI+) to verify molecular ion peaks and isotopic patterns, ensuring no residual solvents or byproducts .

- X-ray Crystallography : Resolve crystal packing and confirm π-π stacking between naphthalene and benzimidazole moieties, if applicable .

Advanced: How can researchers resolve contradictions in reported biological activity data for structurally similar benzimidazole-triazole hybrids?

Q. Methodology :

- Assay Standardization : Compare IC50 values under consistent conditions (e.g., cell line: HepG2 vs. MCF7; incubation time: 48h vs. 72h).

- Purity Analysis : Use HPLC (≥95% purity) to rule out impurities affecting activity. For example, trace solvents (e.g., DMSO) may alter cytotoxicity .

- SAR Studies : Systematically modify substituents (e.g., methyl vs. trifluoromethyl on the triazole) to isolate pharmacophoric groups. Docking studies (AutoDock Vina) can predict binding affinity variations .

- Statistical Validation : Apply ANOVA or Tukey’s test to compare replicates across studies, addressing outliers via Grubbs’ test .

Advanced: What computational strategies are effective for studying the compound’s binding interactions with biological targets?

Q. Methodology :

- Molecular Docking : Use Schrödinger Suite or MOE to model interactions with kinases (e.g., EGFR). Prioritize hydrogen bonds between the benzimidazole N-H and Asp831 .

- MD Simulations (GROMACS) : Simulate ligand-protein stability over 100 ns. Analyze RMSD (<2 Å) and binding free energy (MM/PBSA) to identify critical residues .

- QSAR Modeling : Develop 2D/3D-QSAR models (DRAGON descriptors) to correlate substituent electronegativity (e.g., naphthalene vs. phenyl) with inhibitory activity .

- Crystallographic Data Mining : Cross-reference Cambridge Structural Database (CSD) entries (e.g., CCDC 2054185) to validate predicted conformations .

Advanced: How can reaction yields be optimized for the triazolo-pyrimidine core under varying catalytic conditions?

Q. Methodology :

- Catalyst Screening : Compare Cu(I) (e.g., CuBr, 75% yield) vs. Ru(II) catalysts (e.g., [Ru(p-cymene)Cl₂]₂, 82% yield) in acetonitrile at 60°C .

- Solvent Effects : Test polar aprotic solvents (DMF, DMSO) for enhanced solubility vs. toluene for thermal stability.

- Microwave Assistance : Reduce reaction time (30 min vs. 6h) under 150 W irradiation, improving yield by 15–20% .

- Byproduct Analysis : Use GC-MS to identify side products (e.g., dimerization) and adjust stoichiometry (1:1.2 molar ratio of precursor to aldehyde) .

Basic: What are the key challenges in achieving regioselectivity during triazolo-pyrimidine functionalization?

Q. Methodology :

- Protecting Groups : Temporarily block the benzimidazole N-H with Boc groups to prevent undesired nucleophilic attacks .

- Directed Metalation : Use Pd(OAc)₂ with phosphine ligands (XPhos) to direct C-H activation at the pyrimidine C7 position .

- Kinetic Control : Conduct reactions at low temperatures (−20°C) to favor kinetic products (e.g., 7-amino over 5-amino isomers) .

Advanced: How can researchers validate the compound’s conformational stability in solution versus solid state?

Q. Methodology :

- VT-NMR : Perform variable-temperature ¹H NMR (25–80°C) in DMSO-d6 to detect rotameric equilibria (e.g., propenone torsion) .

- SC-XRD vs. PXRD : Compare single-crystal (SC-XRD) and powder (PXRD) data to assess polymorphism. Use Mercury software to simulate PXRD patterns .

- DFT Calculations (Gaussian 16) : Optimize geometry at the B3LYP/6-31G* level and compare with experimental bond lengths/angles .

Advanced: What strategies mitigate data reproducibility issues in pharmacological assays for this compound?

Q. Methodology :

- Strict Storage Protocols : Store compounds at −20°C under argon to prevent oxidation of the propenone moiety .

- Inter-laboratory Calibration : Share reference samples (e.g., via Chemotion Repository) to standardize assay protocols .

- Positive Controls : Include cisplatin or doxorubicin in cytotoxicity assays to validate cell viability measurements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.